4-(2-Bromoethoxy)-1,2-dichlorobenzene
Overview
Description
4-(2-Bromoethoxy)-1,2-dichlorobenzene is an organic compound with the molecular formula C8H7BrCl2O It is a derivative of dichlorobenzene, where the benzene ring is substituted with two chlorine atoms and a bromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)-1,2-dichlorobenzene typically involves the reaction of 1,2-dichlorobenzene with 2-bromoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the benzene ring, forming the bromoethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromoethoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromoethoxy group can lead to the formation of ethoxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 4-(2-bromoethoxy)benzaldehyde or 4-(2-bromoethoxy)benzoic acid.
Reduction: Formation of 4-(2-ethoxy)benzene derivatives.
Scientific Research Applications
4-(2-Bromoethoxy)-1,2-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)-1,2-dichlorobenzene involves its interaction with various molecular targets. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The presence of chlorine atoms on the benzene ring can influence the compound’s reactivity and interaction with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-Bromoethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of dichlorobenzene.
4-(2-Bromoethoxy)benzoic acid: Similar structure but with a carboxylic acid group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a benzene ring.
Uniqueness: 4-(2-Bromoethoxy)-1,2-dichlorobenzene is unique due to the presence of both bromoethoxy and dichlorobenzene groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Biological Activity
4-(2-Bromoethoxy)-1,2-dichlorobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.
- Chemical Formula : CHBrClO
- Molecular Weight : 305.98 g/mol
- CAS Number : 3245-41-8
This compound exhibits various biochemical activities:
- Enzyme Interactions : The compound has been shown to interact with key enzymes such as cytochrome P450, influencing metabolic pathways and potentially altering the metabolism of other compounds.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells .
Cellular Effects
The biological activity of this compound extends to cellular processes:
- Cell Signaling : It has been observed to modulate cell signaling pathways, particularly those involving MAPK/ERK pathways, which are crucial for cell proliferation and differentiation.
- Gene Expression : The compound influences the expression of genes involved in metabolic processes, suggesting a role in regulating cellular metabolism .
Molecular Mechanisms
At the molecular level, this compound exerts its effects through specific interactions with biomolecules:
- Binding Interactions : The compound can bind to active sites on enzymes, potentially acting as an inhibitor or activator. This binding alters enzyme conformation and activity.
- Impact on Transcription Factors : It may interact with transcription factors, influencing gene expression patterns related to various biological processes.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, the compound may enhance certain metabolic pathways without adverse effects.
- High Doses : Conversely, higher doses can lead to toxicity and cellular damage. Understanding the dose-response relationship is critical for assessing its therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Temporal Effects in Laboratory Settings
The stability and degradation of this compound are crucial for its long-term biological effects:
Properties
IUPAC Name |
4-(2-bromoethoxy)-1,2-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJIYQANBYVEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299808 | |
Record name | 4-(2-bromoethoxy)-1,2-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-41-8 | |
Record name | 4-(2-Bromoethoxy)-1,2-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3245-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 132956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC132956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-bromoethoxy)-1,2-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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